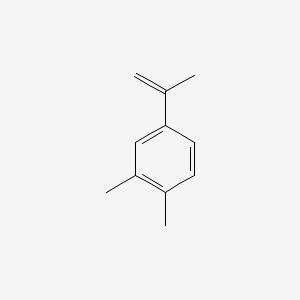

4-Isopropenyl-o-xylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-8(2)11-6-5-9(3)10(4)7-11/h5-7H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQYYLSXKMCPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051826 | |

| Record name | 1,2-Dimethyl-4-(1-methylethenyl)-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18908-16-2 | |

| Record name | 4-Isopropenyl-o-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018908162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87580 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethyl-4-(1-methylethenyl)-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPENYL-O-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9A2L38802 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Isopropenyl O Xylene and Analogous Structures

Precursor Synthesis via Alkylation of ortho-Xylene

The primary route to 4-isopropyl-o-xylene involves the Friedel-Crafts alkylation of ortho-xylene with propylene (B89431). This reaction is typically carried out in the liquid phase and can be influenced by kinetic and thermodynamic factors, which dictate the isomeric distribution of the products.

Liquid-Phase Alkylation of ortho-Xylene with Propylene under Kinetic Control

The alkylation of o-xylene (B151617) with propylene under kinetic control is a key step in the synthesis of 4-isopropyl-o-xylene. grafiati.comresearchgate.net This process is typically conducted at lower temperatures to favor the kinetically preferred product. grafiati.comodoo.com Studies have shown that a two-stage process can be optimal for preparing 4-isopropyl-o-xylene. grafiati.comresearchgate.net The initial stage involves the liquid-phase alkylation of o-xylene at a temperature of approximately 353 K (80°C) under kinetic control. grafiati.comresearchgate.net Under these conditions, the reaction yields a mixture of isopropyl-o-xylene isomers, with the kinetically favored product being formed more rapidly. odoo.com

The reaction mechanism follows the principles of electrophilic aromatic substitution, where the propylene, activated by a catalyst, forms a carbocation that attacks the ortho-xylene ring. The directing effects of the two methyl groups on the ortho-xylene ring influence the position of alkylation.

Realkylation Processes for Thermodynamic Equilibrium Control

Following the initial kinetic alkylation, a second stage of liquid-phase realkylation is often employed to achieve thermodynamic equilibrium. grafiati.comresearchgate.net This step is typically carried out at a temperature range of 303-353 K (30-80°C). grafiati.comresearchgate.net During realkylation, the initially formed isopropyl-o-xylene isomers can rearrange to the thermodynamically more stable isomers. odoo.com This process, also known as transalkylation, involves the transfer of alkyl groups between aromatic rings and is crucial for maximizing the yield of the desired 4-isopropyl-o-xylene isomer. wikipedia.orgwits.ac.za The process aims to reach a state where the product distribution reflects the relative stabilities of the isomers. odoo.com It is important to control the conditions of realkylation, such as contact time and the ratio of alkylating agent to the aromatic compound, to minimize undesirable side reactions. researchgate.net

Catalytic Systems for Isopropyl-ortho-xylene Formation

The choice of catalyst is critical in the alkylation of ortho-xylene as it influences both the reaction rate and the selectivity towards the desired isomer. Both solid acid catalysts and zeolites have been extensively studied for this purpose.

A variety of solid acid catalysts have been evaluated for the alkylation of xylenes (B1142099). acs.org These include K-10 clay, sulfated zirconia, and Filtrol-24. acs.org Sulfated zirconia, in particular, is known as a strong solid acid catalyst. tandfonline.comscilit.com Clay-supported catalysts, such as dodecatungstophosphoric acid (DTP) and cesium-substituted dodecatungstophosphoric acid (Cs-DTP) on K-10 clay, have shown high efficacy. acs.orgmdpi.com Research indicates that 20% w/w Cs-DTP/K-10 clay is a highly active and selective catalyst for the liquid-phase isopropylation of xylenes at relatively low temperatures (160–190 °C). acs.org This system can achieve up to 98% isopropanol (B130326) conversion with 95% selectivity to the desired product. acs.org The catalytic activity follows the order: 20% w/w Cs-DTP/K-10 clay > 20% w/w DTP/K-10 clay > Filtrol-24 > sulfated zirconia > K-10 clay. acs.org

Catalyst Performance in Xylene Alkylation

| Catalyst | Conversion (%) | Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| 20% w/w Cs-DTP/K-10 clay | 98 | 95 | 160-190 |

| 20% w/w DTP/K-10 clay | > Filtrol-24 | 160-190 | |

| Filtrol-24 | > Sulfated zirconia | 160-190 | |

| Sulfated zirconia | > K-10 clay | 160-190 |

This table summarizes the relative performance of different solid acid catalysts in the alkylation of xylenes based on findings from Industrial & Engineering Chemistry Research. acs.org

Zeolites are widely used as catalysts in various aromatic alkylation processes due to their shape-selective properties, high activity, and regenerability. mdpi.comoil-gasportal.com Zeolite beta, in particular, has been found to be an effective catalyst for the alkylation of aromatic hydrocarbons like benzene (B151609), toluene (B28343), and xylene with C2-C4 olefins. google.complymouth.ac.uk It can provide high yields of monoalkylated products for extended periods. google.com Other zeolites such as ZSM-5, mordenite (B1173385), and Y-zeolite are also employed in alkylation and related reactions like isomerization and transalkylation. mdpi.comnih.gov The choice of zeolite depends on the specific reaction and desired product, as the pore structure and acidity of the zeolite play a crucial role in determining selectivity. mdpi.comnih.gov For instance, large-pore zeolites like Y-zeolite and mordenite are effective in the transalkylation of diisopropyl benzene. nih.gov

Solid Acid Catalysts: Clay-Supported and Sulfated Zirconia Systems

Strategies for Methyl Group Migration Minimization

A significant challenge in the synthesis of specific isomers of alkylated xylenes is the potential for methyl group migration, which can lead to the formation of undesired isomers. grafiati.comresearchgate.netplymouth.ac.uk This isomerization can occur under the acidic conditions of the alkylation or realkylation steps. plymouth.ac.uk

Several strategies can be employed to minimize this side reaction:

Control of Reaction Conditions: Minimizing the contact time and operating at lower temperatures can help to suppress methyl group migration, which is often favored under thermodynamic control at higher temperatures. researchgate.netmdpi.com

Catalyst Modification: Modifying the acidity and pore structure of zeolite catalysts can enhance selectivity. researchgate.net For instance, blocking external active sites on zeolites can limit secondary isomerization reactions.

Feed Composition: Maintaining a stoichiometric excess of the aromatic hydrocarbon relative to the olefin (a molar ratio of at least 4:1 is preferred) can help to prevent rapid catalyst fouling and side reactions. google.com

By carefully controlling these parameters, it is possible to direct the reaction towards the desired product, 4-isopropyl-o-xylene, while minimizing the formation of other isomers and byproducts. The final step to obtain 4-isopropenyl-o-xylene involves the catalytic dehydrogenation of the 4-isopropyl-o-xylene precursor. dlr.de

Approaches to Introduce the Isopropenyl Moiety onto Aromatic Systems

The creation of an isopropenyl group on an aromatic ring is a key transformation in the synthesis of compounds like this compound. This can be achieved through several synthetic pathways, including the dehydrogenation of isopropyl precursors, functionalization using organometallic reagents, and other novel catalytic methods.

The catalytic dehydrogenation of isopropyl-substituted aromatic compounds presents a direct route to the corresponding isopropenyl arenes. This method involves the removal of two hydrogen atoms from the isopropyl group, forming a carbon-carbon double bond. The reaction is typically carried out in the gas or liquid phase at elevated temperatures in the presence of a suitable catalyst.

The dehydrogenation of p-cymene (B1678584) (4-isopropyltoluene), a structural analog of 4-isopropyl-o-xylene, has been a subject of study and provides insight into this synthetic approach. mdpi.comnih.gov Various catalysts have been explored for this transformation, with palladium-based systems showing notable activity. foreverest.net For instance, palladium supported on carbon (Pd/C) or silica (B1680970) (Pd/SiO2) has been effectively used for the dehydrogenation of terpenes like limonene (B3431351) to form p-cymene, a reaction that involves the formation of an aromatic ring and can be seen as analogous to the dehydrogenation of an existing isopropyl group. mdpi.comforeverest.net

Bifunctional metal-acid catalysts, such as zinc oxide supported on silica (ZnO/SiO2), have also demonstrated high efficacy in the dehydroisomerization of monoterpenes to p-cymene, achieving excellent yields. liverpool.ac.uk The proposed mechanism on these catalysts involves the initial isomerization on acid sites followed by dehydrogenation on the metal oxide sites. liverpool.ac.uk While direct data for this compound is scarce, these examples with analogous structures suggest that similar catalytic systems could be applied. The choice of catalyst and reaction conditions, such as temperature and pressure, are crucial for achieving high conversion and selectivity, minimizing side reactions like cracking or disproportionation. liverpool.ac.ukgoogle.com

Table 1: Catalysts and Conditions for Dehydrogenation of Isopropyl Aromatic Precursors and Analogs

| Precursor | Catalyst | Phase | Temperature (°C) | Key Findings | Reference |

| Limonene | Pd/SiO₂ | Gas/Liquid | Variable | Effective for dehydrogenation to p-cymene. | mdpi.com |

| α-Pinene | ZnO/SiO₂ | Gas | 350-500 | High yield (90-100%) of p-cymene. | liverpool.ac.uk |

| 8-hydroxy-p-menth-1-ene | Palladium on Carbon (5%) | Liquid | 130-145 | Conversion to 8-hydroxy-p-cymene. | google.com |

| Dipentene | Raney nickel or Pd/C | Liquid | Variable | High yield of p-cymene. | foreverest.net |

Grignard reactions offer a versatile and widely used method for the formation of carbon-carbon bonds, providing a pathway to introduce the isopropenyl moiety onto an aromatic system. acs.org This approach typically involves the reaction of an aryl Grignard reagent with a ketone, followed by dehydration of the resulting tertiary alcohol.

A similar strategy can be applied to the synthesis of analogous structures, such as p-isopropyl-α-methylstyrene. nih.gov In this case, the Grignard reagent would be prepared from a p-isopropyl-substituted aryl halide, such as 1-bromo-4-isopropylbenzene. Reaction of this Grignard reagent with acetone, followed by dehydration, would yield p-isopropyl-α-methylstyrene. nih.gov The synthesis of 3-methyl-4-isopropylaniline, a precursor to related structures, has also been documented, highlighting the utility of functionalized aromatic starting materials in these synthetic schemes. google.com

Table 2: Illustrative Grignard-Based Synthesis of Isopropenyl Arenes

| Target Compound | Aryl Halide Precursor | Carbonyl Compound | Intermediate Alcohol | Key Reaction Steps | Reference |

| This compound | 4-Bromo-o-xylene (B1216868) | Acetone | 2-(3,4-Dimethylphenyl)propan-2-ol | 1. Grignard reagent formation. 2. Reaction with acetone. 3. Dehydration. | google.comchegg.com |

| p-Isopropyl-α-methylstyrene | 1-Bromo-4-isopropylbenzene | Acetone | 2-(4-Isopropylphenyl)propan-2-ol | 1. Grignard reagent formation. 2. Reaction with acetone. 3. Dehydration. | nih.gov |

Beyond traditional dehydrogenation and Grignard-based methods, several modern catalytic reactions provide novel and efficient pathways for the synthesis of isopropenyl aromatic compounds. The Wittig and Heck reactions are prominent examples of such methodologies.

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org To synthesize this compound via this route, a suitable ketone precursor, such as 1-(3,4-dimethylphenyl)ethan-1-one, is required. This ketone can be prepared through a Friedel-Crafts acylation of o-xylene with acetyl chloride. The ketone is then reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. masterorganicchemistry.com The reaction proceeds through a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired this compound and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.comwikipedia.org

The Heck reaction , a palladium-catalyzed cross-coupling reaction, offers another sophisticated route to vinyl arenes. wikipedia.orgorganic-chemistry.orgacs.org This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of an isopropenyl arene, an aryl halide could be coupled with propene or a related olefin. While the direct Heck coupling to form a terminal isopropenyl group can be challenging due to regioselectivity, variations of the Heck reaction, such as the decarboxylative Heck reaction, have been developed to couple aryl carboxylic acids with alkenes. mdpi.com Furthermore, the Heck reaction has been successfully employed in the synthesis of complex substituted arenes, demonstrating its potential for constructing highly functionalized molecules. nih.gov

Table 3: Overview of Novel Synthetic Routes to Isopropenyl Arenes

| Reaction | Starting Materials | Key Reagents | General Mechanism | Reference |

| Wittig Reaction | Aromatic ketone (e.g., 1-(3,4-dimethylphenyl)ethan-1-one) | Phosphorus ylide (e.g., Ph₃P=CH₂) | Nucleophilic attack of ylide on ketone, formation and decomposition of an oxaphosphetane. | masterorganicchemistry.comwikipedia.orgorganic-chemistry.org |

| Heck Reaction | Aryl halide, alkene (e.g., propene) | Palladium catalyst, base | Oxidative addition of aryl halide to Pd(0), migratory insertion of alkene, β-hydride elimination. | wikipedia.orgorganic-chemistry.orgacs.org |

Chemical Reactivity and Transformation Pathways of 4 Isopropenyl O Xylene

Oxidative Transformations of Isopropenyl and Alkyl Side Chains

The oxidation of 4-isopropenyl-o-xylene involves the transformation of its reactive side chains. The presence of both a vinyl group and methyl groups on the aromatic ring allows for selective oxidation under specific catalytic conditions.

Catalytic Aerobic Liquid-Phase Oxidation (Analogous to 4-Isopropyl-o-xylene)

The liquid-phase aerobic oxidation of alkylaromatic hydrocarbons is a well-established industrial process, often proceeding via a free-radical chain mechanism. csic.es While direct studies on this compound are scarce, extensive research on the analogous compound, 4-isopropyl-o-xylene, provides significant insight into the expected reactivity. The oxidation of 4-isopropyl-o-xylene, particularly in the presence of N-hydroxyphthalimide (NHPI) catalysts, has been studied to understand the formation of hydroperoxides. editorum.ruresearchgate.net This process typically involves the abstraction of a hydrogen atom from the hydrocarbon to form an alkyl radical, which is then trapped by molecular oxygen to form oxygenated products. csic.es

The oxidation of 4-isopropyl-o-xylene is a key step in certain chemical syntheses and has been shown to be significantly intensified by organic catalysts like NHPI, which can increase the conversion of the hydrocarbon by 2-3 times with high selectivity for hydroperoxide formation. editorum.ru The reaction is generally conducted by supplying oxygen to the hydrocarbon under continuous stirring at elevated temperatures. editorum.ru The primary product analyzed is the corresponding tertiary hydroperoxide, quantified through methods like iodometric titration. editorum.ru Given the structural similarities, a comparable pathway is anticipated for this compound, where the allylic protons could be susceptible to abstraction, initiating the oxidation cascade.

Influence of Catalyst Structure on Oxidation Kinetics (e.g., N-hydroxyphthalimide Derivatives)

The efficiency of aerobic oxidation is heavily dependent on the catalyst structure. N-hydroxyphthalimide (NHPI) and its derivatives are particularly effective, non-toxic catalysts for the oxidation of various organic substrates. csic.eseditorum.ru NHPI functions as a precursor to the phthalimide (B116566) N-oxyl (PINO) radical, which is the active species that abstracts a hydrogen atom from the hydrocarbon substrate. csic.es

Studies on the oxidation of 4-isopropyl-o-xylene have demonstrated that the catalytic activity of NHPI derivatives is influenced by the electronic properties of substituents on the phthalimide ring. editorum.ruresearchgate.net Electron-donating groups on the aromatic ring of NHPI derivatives can enhance their catalytic efficiency. researchgate.net For instance, 4-methyl-N-hydroxyphthalimide has been identified as a highly effective catalyst for the aerobic oxidation of 4-isopropyl-o-xylene. editorum.ru The catalytic activity of these compounds can be evaluated by calculating the energy of singly occupied molecular orbitals (SOMO), where a smaller energy difference (∆ESOMO) between the substrate radical and the catalyst radical corresponds to higher catalyst efficiency. editorum.ruresearchgate.net

The table below, based on data from studies on 4-isopropyl-o-xylene, illustrates the effectiveness of different NHPI-based catalysts. editorum.ru

| Catalyst | Hydrocarbon | Time (min) | Hydroperoxide Content (% wt.) |

|---|---|---|---|

| N-hydroxyphthalimide | 4-isopropyl-o-xylene | 240 | 29.4 |

| 4-methyl-N-hydroxyphthalimide | 4-isopropyl-o-xylene | 240 | 32.8 |

| 4-tret-butyl-N-hydroxyphthalimide | 4-isopropyl-o-xylene | 240 | 21.9 |

| 4-phenyl-N-hydroxyphthalimide | 4-isopropyl-o-xylene | 240 | 15.4 |

Polymerization and Oligomerization Studies Involving the Isopropenyl Group

The isopropenyl group in this compound serves as a polymerizable moiety, allowing the molecule to act as a monomer in various polymerization reactions.

Radical Polymerization Mechanisms

Radical polymerization is a common method for polymerizing vinyl monomers and proceeds through a chain mechanism involving initiation, propagation, and termination steps. sigmaaldrich.com Initiation begins with the formation of free radicals from an initiator molecule, often through thermal decomposition or photochemical processes. cmu.eduacs.orgcore.ac.uk These primary radicals then add to a monomer molecule (like this compound) to form a new, monomer-based radical. acs.org

This new radical propagates the chain by adding to successive monomer units. The process continues until the growing chain is terminated, typically through combination or disproportionation reactions between two radical chains. acs.org The polymerization of diisopropenylbenzene, a related monomer, is achieved through free-radical polymerization using a chain transfer catalyst and heating, indicating a viable pathway for monomers with isopropenyl functionality. google.com

Copolymerization with Other Monomers

Copolymerization involves the polymerization of two or more different monomer species to create a copolymer. wikipedia.org This technique is widely used to tailor the properties of the final polymer material. chemrxiv.org this compound can be copolymerized with other monomers to create materials with specific characteristics.

A relevant analogue is the polymerization of S-4-isopropenyl-1-vinyl-1-cyclohexene (IVC), a bio-based monomer structurally similar to this compound. nih.gov Studies have shown the successful one-pot copolymerization of IVC with linear terpenes like β-myrcene and β-ocimene using titanium-based catalysts. nih.gov The composition of the resulting copolymer can be controlled by adjusting the feed ratio of the monomers and the choice of catalyst. nih.gov For example, certain catalysts show higher incorporation of one comonomer over the other. nih.gov These findings suggest that this compound could be a valuable comonomer for creating novel polymeric materials.

The following interactive table presents data from the copolymerization of the analogous monomer IVC with linear terpenes. nih.gov

| Run | Terpene Feed (mol%) | Catalyst Type | Yield (%) | Polymer Composition (IVC mol%) | Polymer Composition (Terpene mol%) |

|---|---|---|---|---|---|

| 1 | β-myrcene / 50 | 1 | 35 | 64.4 | 35.6 |

| 2 | β-myrcene / 80 | 1 | 17 | 26.1 | 73.9 |

| 3 | β-myrcene / 50 | 2 | 40 | 75.7 | 24.3 |

| 4 | β-myrcene / 80 | 2 | 16 | 41.9 | 58.1 |

| 5 | β-ocimene / 50 | 2 | 78 | 45.2 | 54.8 |

| 6 | β-ocimene / 80 | 2 | 52 | 20.6 | 79.4 |

Structure-Reactivity Relationships in Polymerization

The relationship between a monomer's structure and its reactivity is a fundamental concept in polymer chemistry. researchgate.netresearchgate.net The polymerization behavior of this compound is influenced by its specific molecular architecture. The bulky ortho-xylene substituent adjacent to the polymerizable isopropenyl group likely introduces significant steric hindrance. This can affect the rate of polymerization and the stereochemistry of the resulting polymer chain.

In the analogous polymerization of 1-vinylcyclohexene (VCH), the use of specific [OSSO]-type titanium catalysts led to highly isotactic polymers, demonstrating that catalyst structure can overcome steric challenges to control polymer microstructure. nih.gov Similarly, the polymerization of S-4-isopropenyl-1-vinyl-1-cyclohexene (IVC) with these catalysts also yielded a highly isotactic and regioregular polymer. nih.gov This suggests that despite potential steric hindrance from the o-xylene (B151617) group, controlled polymerization of this compound to produce polymers with specific tacticity could be achievable with appropriate catalyst selection. The structure of the monomer ultimately dictates the physical properties, such as the glass transition temperature (Tg), of the final polymer. nih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. dalalinstitute.com The regioselectivity of these reactions, which is the directing effect of substituents already present on the aromatic ring, is a key consideration. libretexts.orglibretexts.org In the case of this compound, the two methyl groups and the isopropenyl group influence the position of incoming electrophiles.

Both the methyl and isopropenyl groups are generally considered activating groups and ortho-, para-directors. libretexts.org Activating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. dalalinstitute.com The directing effect can be explained by the stability of the carbocation intermediate (arenium ion) formed during the reaction. libretexts.org For ortho- and para- attack, the positive charge in the resonance structures of the arenium ion can be delocalized onto the carbon atom bearing the alkyl or alkenyl substituent, which provides additional stabilization. libretexts.org

In this compound, the positions ortho and para to the isopropenyl group are positions 3 and 1 (relative to the isopropenyl group at position 4), respectively. The positions ortho and para to the methyl groups are at various other locations on the ring. The interplay of these directing effects, along with steric hindrance from the existing substituents, will determine the final product distribution.

For instance, in the Friedel-Crafts alkylation of m-xylene (B151644) with t-butyl chloride, a 1,3,5-trisubstituted product was unexpectedly formed, suggesting that thermodynamic control, influenced by steric factors, can sometimes override the expected kinetic product based on directing effects alone. plymouth.ac.uk While specific studies on the regioselectivity of this compound are not abundant, the general principles of electrophilic aromatic substitution provide a framework for predicting its reactivity. The use of shape-selective solid catalysts, such as zeolites, can also be employed to favor the formation of a specific regioisomer, often the para-product. researchgate.net

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Activating | ortho-, para- |

| -C(CH₃)=CH₂ (Isopropenyl) | Activating | ortho-, para- |

Dealkylation and Transalkylation Reactions of Alkyl Aromatics

Dealkylation and transalkylation are important industrial reactions for the synthesis and purification of aromatic hydrocarbons. energy.gov Dealkylation involves the removal of an alkyl group from an aromatic ring, while transalkylation is the transfer of an alkyl group from one aromatic molecule to another. google.com

For alkylated xylenes (B1142099), such as those structurally related to this compound, these reactions are particularly relevant. For example, 5-isopropyl-m-xylene (B1581424) can undergo deisopropylation to yield high-purity m-xylene. This process can be achieved through two main methods:

Transalkylation: Reaction with another aromatic hydrocarbon, like benzene (B151609), in the presence of a Lewis acid catalyst such as aluminum chloride. This transfers the isopropyl group to benzene, forming cumene (B47948) and the desired xylene isomer.

Catalytic Dealkylation: Passing the vaporized isopropyl xylene over a solid catalyst, often a noble metal on an alumina (B75360) support, at high temperatures (425–500°C).

Kinetic studies have shown that 4-isopropyl-o-xylene can be a by-product in the alkylation of o-xylene with propylene (B89431). The principles governing the dealkylation and transalkylation of isopropyl xylenes are applicable to this compound, although the reactivity of the isopropenyl group might introduce alternative reaction pathways. The transisopropylation of naphthalene (B1677914) with isopropylxylenes has been studied, revealing that the reaction mechanism can vary depending on the structure of the isopropylxylene isomer. oup.com Zeolite catalysts are also effective for these transformations and can offer advantages in terms of product selectivity and catalyst recyclability. scielo.br

Table 2: Conditions for Dealkylation and Transalkylation of Isopropyl Xylenes

| Reaction Type | Catalyst | Temperature Range (°C) | Key Products |

| Transalkylation | Aluminum chloride | 70 - 100 google.com | Cumene, m-xylene |

| Catalytic Dealkylation | Platinum or Palladium on Alumina | 425 - 500 | Propylene, m-xylene |

| Zeolite-catalyzed Transalkylation | Modified Beta Zeolite | 220 - 320 scielo.br | Cumene, Benzene scielo.br |

Diels-Alder Reactions and Cycloaddition Chemistry (Referencing o-Xylene Derivatives)

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. wikipedia.org While this compound itself is not a typical diene for this reaction, certain o-xylene derivatives can be precursors to reactive dienes or participate in cycloaddition reactions.

One important class of reactive intermediates derived from o-xylenes are o-quinodimethanes. These can be generated in situ and trapped by dienophiles. For instance, α,α,α',α'-tetrabromo-o-xylene reacts with sodium iodide to form α,α'-dibromo-o-xylylene, which can be trapped in a Diels-Alder reaction to synthesize naphthalene derivatives. wikipedia.org This demonstrates a pathway where an o-xylene derivative is transformed into a diene for subsequent cycloaddition.

Furthermore, domino reactions involving an inverse-electron-demand Diels-Alder (IEDDA) reaction have been developed using phthalazines, which are structurally related to o-xylene. acs.orgacs.org In this process, a bidentate Lewis acid catalyzes the IEDDA reaction, leading to the formation of complex polycyclic structures. acs.org

Photochemical cycloadditions are another avenue for the transformation of o-xylene derivatives. For example, aryl-substituted o-vinylstyryl-2-oxazoles, synthesized from α,α'-o-xylene dibromide, undergo a formal [4+2] photocycloaddition to form benzo[f]quinoline (B1222042) derivatives. nih.gov

While direct Diels-Alder reactions involving this compound as the diene are not commonly reported, the isopropenyl group could potentially act as a dienophile in reactions with suitable dienes. The broader chemistry of o-xylene derivatives highlights the potential for this class of compounds to participate in various cycloaddition pathways, often through the generation of reactive intermediates.

Advanced Analytical and Spectroscopic Characterization of 4 Isopropenyl O Xylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 4-Isopropenyl-o-xylene. slideshare.netuoa.grethernet.edu.etexlibrisgroup.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the differentiation between closely related isomers. thermofisher.commsu.eduslideshare.net

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the xylene ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm). The two methyl groups attached to the benzene (B151609) ring would each produce a singlet, but with slightly different chemical shifts due to their distinct chemical environments relative to the isopropenyl group. The protons of the isopropenyl group would give rise to characteristic signals: a singlet for the methyl protons and two distinct signals for the vinyl protons, which would likely appear as singlets or narrow multiplets. The ability to distinguish between ortho, meta, and para isomers of xylene is often possible due to differences in the chemical shifts of the methyl and aromatic protons. thermofisher.com

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. msu.eduacs.org For this compound, a unique number of signals corresponding to each chemically non-equivalent carbon atom would be observed. The spectrum would show signals for the two distinct methyl carbons, the four unique aromatic carbons of the substituted ring, the quaternary carbon of the isopropenyl group, and the vinyl and methyl carbons of the isopropenyl substituent. Comparing the number of signals and their chemical shifts with those of other isomers, such as 3-isopropenyl-o-xylene or isopropenyl-m-xylene, allows for clear differentiation. acs.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.0 - 7.3 | Multiplet | 3H |

| Vinyl-H | ~5.0 - 5.4 | Singlet/Multiplet | 2H |

| Ring-CH₃ | ~2.2 - 2.4 | Singlet | 6H |

| Isopropenyl-CH₃ | ~2.1 | Singlet | 3H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~135 - 145 |

| Aromatic C-H | ~125 - 130 |

| Isopropenyl C (quaternary) | ~140 - 150 |

| Isopropenyl CH₂ | ~110 - 115 |

| Ring CH₃ | ~19 - 22 |

| Isopropenyl CH₃ | ~23 - 25 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. uni-saarland.deyoutube.com When coupled with gas chromatography (GC-MS), it becomes a highly effective method for identifying components in a mixture. pjps.pkirsst.qc.caresearchgate.netresearchgate.net

For this compound (C₁₁H₁₄), high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass, allowing for the confirmation of its elemental composition. uni-saarland.de The nominal molecular weight is 146 amu.

Electron Ionization (EI) is a common MS technique that results in the formation of a molecular ion (M⁺•) and various fragment ions. uni-saarland.de The fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 146. The fragmentation is predictable; for instance, the cleavage of a methyl group (•CH₃) from the isopropenyl or xylene moiety would result in a prominent fragment ion at m/z 131. This is analogous to the fragmentation of p-xylene (B151628), which shows a strong peak at m/z 91 after losing a methyl group. orientjchem.org Further fragmentation could involve the loss of other neutral species, providing additional structural clues. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragment Lost |

| 146 | [C₁₁H₁₄]⁺• | Molecular Ion |

| 131 | [C₁₀H₁₁]⁺ | •CH₃ |

| 115 | [C₉H₇]⁺ | •C₂H₅ |

| 103 | [C₈H₇]⁺ | •C₃H₇ (Isopropyl) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., GLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. acs.org Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of volatile aromatic compounds like xylene isomers. nih.govsigmaaldrich.comgcms.cz

The separation of xylene isomers is challenging due to their similar boiling points and structures. nih.govresearchgate.netnih.gov However, specialized GC columns, such as those with polar stationary phases or unique materials like pillar acs.orgarenes, have been developed to achieve high-resolution separation. nih.govsigmaaldrich.com In a typical GC analysis of a this compound sample, the purity can be determined by integrating the area of the corresponding peak and comparing it to the total area of all peaks in the chromatogram. Any impurities, such as other xylene isomers or starting materials, would appear as separate peaks with different retention times. gcms.czcdc.gov

GC-MS combines the separation power of GC with the detection capabilities of MS. researchgate.netshimadzu.comnaukaru.ru As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for the positive identification of this compound and any co-eluting impurities, making it a definitive method for purity assessment and mixture analysis. pjps.pkresearchgate.net

Table 3: Typical Gas Chromatography (GC) Parameters for Aromatic Isomer Analysis Adapted from various sources describing xylene isomer separation. sigmaaldrich.comgcms.cz

| Parameter | Typical Condition |

| Column | SLB®-IL60 (30 m x 0.25 mm I.D., 0.20 µm) or similar sigmaaldrich.com |

| Oven Program | 40 °C (hold 4 min), then 8 °C/min to 200 °C (hold 5 min) sigmaaldrich.com |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C (FID) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split (e.g., 100:1) |

X-ray Diffraction Analysis of Related Aromatic Complexes

While X-ray diffraction is typically used for solid materials, it can provide invaluable structural information on "related aromatic complexes," such as xylene isomers captured within the pores of crystalline materials like Metal-Organic Frameworks (MOFs). mdpi.comscirp.org This technique allows for the precise determination of the guest molecule's position and orientation within the host framework, revealing the nature of the intermolecular interactions that govern selective recognition and separation. acs.orgresearchgate.netnih.gov

Studies on MOFs have successfully used single-crystal X-ray diffraction to investigate how different xylene isomers (o-, m-, and p-xylene) bind within the porous structure. acs.orgnih.gov For example, research on a specific MOF, NIIC-30(Ph), revealed that the framework shows a pronounced affinity for p- and m-xylene (B151644) over o-xylene (B151617). The X-ray diffraction analysis of the MOF crystals soaked in the respective xylenes (B1142099) showed that the positions of the guest molecules could be determined from the electron density map. acs.org This structural insight explained the selectivity, which was attributed to factors like the number of C–H···π interactions and the degree of framework distortion required to accommodate each isomer. acs.org Although this analysis is not performed on liquid this compound directly, it demonstrates a powerful method for studying the structural and interactive properties of closely related aromatic molecules in a crystalline state.

Table 4: Example Crystallographic Data for a Xylene-MOF Inclusion Complex Data for NIIC-30(Ph)·p-xylene. acs.org

| Parameter | Value |

| Compound | [Li₂Zn₂(bpy)(ndc)₃]·2.2C₈H₁₀ |

| Formula | C₆₄.₆H₄₈Li₂N₂O₁₂Zn₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.006(3) |

| b (Å) | 18.995(3) |

| c (Å) | 19.141(3) |

| β (deg) | 115.341(3) |

| Volume (ų) | 5914.5(16) |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of this compound. These methods, such as Density Functional Theory (DFT), provide a way to model the distribution of electrons within the molecule, which in turn dictates its chemical behavior.

The reactivity of aromatic compounds like xylene and its derivatives is heavily influenced by their electronic properties. For instance, the oxidation of o-xylene involves the formation of the o-xylyl radical, and its subsequent reactions are governed by the electronic structure of this intermediate. dlut.edu.cn High-level electronic structure calculations are crucial for predicting the rate coefficients of elementary reactions in such processes. dlut.edu.cn The unique electronic structure of aromatic molecules, characterized by a stable π-electron system, gives rise to their distinct physical and chemical properties. princeton.edu

Computational studies can also elucidate the role of various substituents on the reactivity of the benzene ring. The presence of both methyl and isopropenyl groups in this compound will modulate the electron density of the aromatic ring, influencing its susceptibility to electrophilic or nucleophilic attack. Theoretical models can predict how these substituents affect the thermodynamics and kinetics of reactions. researchgate.net

Conformational Analysis and Energetics of Aromatic Isopropenyl Systems

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For molecules with flexible groups like the isopropenyl substituent in this compound, understanding the preferred conformations is key to predicting their behavior.

The rotation around the single bond connecting the isopropenyl group to the xylene ring leads to different conformers with varying steric and electronic interactions. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations. organicchemistrytutor.com For example, in substituted carvacrol (B1668589) derivatives, which also contain an isopropyl group, DFT calculations have been used to determine the energy barriers for rotation between different conformers. mdpi.com These studies show that the size of substituents on the aromatic ring significantly impacts the rotational barrier. mdpi.com

The relative energies of different conformers can be determined using computational methods, often in conjunction with experimental techniques like dynamic NMR spectroscopy. unibas.it These calculations can help to explain the selectivity observed in reactions involving such molecules. lumenlearning.com

Table 1: Calculated Rotational Energy Barriers for Isopropyl Group in Substituted Aromatic Systems

| Compound | Substituents | Rotational Energy Barrier (kcal/mol) |

| Dichloro derivative | 2,4-dichloro | 14.0–14.1 mdpi.com |

| Dibromo derivatives | 2,4-dibromo | 15.6–15.8 mdpi.com |

| Diiodo derivatives | 2,4-diiodo | 16.4–16.9 mdpi.com |

This table presents data for analogous substituted aromatic systems to illustrate the impact of substituent size on rotational barriers, as specific data for this compound was not available in the search results.

Reaction Mechanism Elucidation Using Computational Approaches

For reactions involving aromatic compounds, computational studies can help to understand the role of catalysts and the factors that control regioselectivity and stereospecificity. For example, theoretical studies on the alkylation of xylenes can reveal the mechanism of how an isopropyl group is introduced onto the xylene ring. acs.org Similarly, computational investigations into the oxidation of o-xylene have provided detailed insights into the kinetics and mechanism of this complex process. dlut.edu.cn

The mechanism of urethane (B1682113) formation, which involves the reaction of an isocyanate with an alcohol, has been studied computationally to determine the role of auto-catalysis and the preferred reaction pathway. ethz.ch These types of studies, which analyze various potential reaction mechanisms and predict rate constants using quantum chemistry and transition state theory, are invaluable for understanding and optimizing chemical processes. ethz.chrsc.org

Intermolecular Interactions in Host-Guest Systems (Analogous to Xylene Complexes)

The study of intermolecular interactions is crucial for understanding how molecules recognize and bind to each other, a concept central to host-guest chemistry. aip.org While specific studies on this compound as a guest are not prevalent, the behavior of xylene isomers in host-guest systems provides a strong analogy.

Computational methods, such as molecular dynamics (MD) simulations, are used to investigate the energetics and preferred orientations of guest molecules within a host cavity. pku.edu.cn For instance, the interaction of xylene isomers with α-cyclodextrin has been studied to understand the formation of inclusion complexes. pku.edu.cn These studies reveal that the binding affinity and orientation of the guest molecule are influenced by factors like size matching and steric hindrance. pku.edu.cn

The nature of these host-guest interactions, which can include van der Waals forces, hydrogen bonds, and π-π interactions, can be analyzed in detail using quantum chemical calculations. mdpi.comresearchgate.net These calculations can quantify the strength of these interactions and provide insights into the stability of the resulting complexes. princeton.edu The ability to model these interactions is essential for the design of new materials with specific recognition and binding properties. aip.orgrsc.org

Table 2: Binding and Complexation Energy of Xylene Isomers with α-Cyclodextrin

| Xylene Isomer | Binding Constant (M⁻¹) | ΔGcomplex (kJ/mol) |

| o-Xylene | 22 pku.edu.cn | 8 pku.edu.cn |

| m-Xylene | 40 pku.edu.cn | 9 pku.edu.cn |

| p-Xylene | 72 pku.edu.cn | 11 pku.edu.cn |

This table shows the binding affinities of xylene isomers with a common host molecule, illustrating the subtle differences in intermolecular interactions that can be explored computationally.

Applications in Advanced Materials Science and Chemical Intermediates

Monomer Applications in Polymer and Resin Synthesis

While the isopropenyl group is a functional handle for polymerization, detailed research findings on the specific use of 4-isopropenyl-o-xylene as a monomer in the synthesis of polymers and resins are not extensively documented in publicly available literature. In principle, the vinyl group in this compound allows it to act as a monomer in addition polymerization. For context, related compounds like diisopropenylbenzene are used to produce highly unsaturated linear polymers that can serve as chain transfer agents or as backbones for further functionalization into polynitriles, polyamines, or polyols. google.com Similarly, 4-isopropyl styrene (B11656), another structural analog, undergoes polymerization to form polyisopropylstyrene, a thermoplastic with applications in packaging and electronics.

The polymerization of maleic anhydride (B1165640) has been studied in o-xylene (B151617) as a solvent, indicating the solvent's role in polymer synthesis. google.com Furthermore, hydrocarbon resins have been produced from xylene, which are used as extenders and modifiers for other polymers like epoxy resins. google.com However, specific data on the polymerization kinetics, polymer properties, and resin formulations derived directly from this compound are scarce.

Role as a Chemical Intermediate in Multistep Organic Synthesis

This compound's parent compound, o-xylene, is a significant intermediate in the chemical industry. wikipedia.org It serves as the precursor for phthalic anhydride, a key component in the production of plasticizers, unsaturated polyesters, and alkyd resins. wikipedia.orghoachatatp.com Moreover, o-xylene can be functionalized through various reactions. For example, its nitration leads to products like 4-nitro-o-xylene, an important intermediate for dyes and pharmaceuticals. iitm.ac.in The synthesis of 4-bromo-o-xylene (B1216868) is another example of its use as a starting material for further chemical transformations. orgsyn.org

Development of Separation Technologies for Xylene Isomers (General Xylene Context)

The separation of xylene isomers (ortho-, meta-, and para-xylene) is a critical and challenging process in the petrochemical industry due to their similar physicochemical properties. acs.org The demand for pure isomers, particularly p-xylene (B151628) for polyethylene (B3416737) terephthalate (B1205515) (PET) production, has driven the development of advanced separation technologies. wikipedia.org

Adsorptive separation is a prominent technique for isolating xylene isomers. This method relies on the differential interaction of the isomers with the surface of a porous adsorbent material. Microporous materials, such as zeolites and metal-organic frameworks (MOFs), are extensively studied for this purpose. acs.org

Zeolites, with their well-defined pore structures, can separate isomers based on molecular sieving effects and selective adsorption. acs.org For instance, modified zeolites are used in industrial processes like UOP-Isomar to facilitate the isomerization and separation of xylenes (B1142099). wikipedia.org

Metal-organic frameworks (MOFs) have emerged as highly promising materials for xylene separation due to their tunable pore sizes and surface chemistry. wikipedia.org Studies on various MOFs have demonstrated their capacity for selective adsorption of xylene isomers. For example, a study on the microporous metal-organic framework Zn(BDC)(Dabco)0.5 showed that it can adsorb significant amounts of xylene isomers, with the adsorption affinity following the order of o-xylene > m-xylene (B151644) > ethylbenzene (B125841) > p-xylene at various temperatures. chemspider.comwikipedia.org

Table 1: Adsorption Characteristics of Xylene Isomers on a Microporous Metal-Organic Framework

| Isomer | Adsorbed Amount at 398 K ( g/100g adsorbent) | Zero Coverage Adsorption Enthalpy (kJ/mol) |

| o-Xylene | ~34 | 79.8 |

| m-Xylene | ~34 | Not specified |

| p-Xylene | ~34 | Not specified |

| Ethylbenzene | ~34 | 77.4 |

Source: Microporous and Mesoporous Materials, 155, 220-226 (2012). chemspider.comwikipedia.org

Membrane-based separation technologies offer a potentially more energy-efficient alternative to traditional distillation and crystallization methods. researchgate.net Carbon molecular sieve (CMS) membranes, in particular, have shown significant promise for separating xylene isomers. researchgate.net

Environmental Chemical Perspectives and Green Chemistry Principles in 4 Isopropenyl O Xylene Research

Academic Studies on Environmental Fate of Xylene Isomers and Related Aromatics

Given that 4-isopropenyl-o-xylene is a derivative of o-xylene (B151617), its environmental fate can be inferred from the extensive research conducted on xylene isomers (ortho, meta, and para). These isomers are structurally similar and exhibit comparable physicochemical properties that govern their environmental distribution and persistence. sciforum.net

The environmental partitioning of xylene isomers is largely dictated by their high volatility and low to moderate water solubility. ustc.edu.cnscispace.com Due to their relatively high vapor pressures and Henry's Law constants, xylenes (B1142099) released into water or soil will rapidly volatilize into the atmosphere. scispace.comrsc.orgthieme-connect.com In fact, it is estimated that over 99% of xylene released to the environment partitions to the air. ustc.edu.cn

Once in the atmosphere, their persistence is limited, with photo-oxidation by hydroxyl radicals being the primary removal mechanism, leading to atmospheric half-lives estimated to be between a few hours and a couple of days. rsc.org In aquatic systems, while xylenes are soluble to a certain extent, volatilization remains the most significant process for their removal from surface waters. ustc.edu.cnrsc.org Their octanol-water partition coefficients (log K_ow) are moderate, suggesting a low potential for bioaccumulation in aquatic organisms. sciforum.netrsc.org

Table 1: Physicochemical Properties of Xylene Isomers This interactive table summarizes key properties influencing the environmental partitioning of xylene isomers. Click on headers to sort.

| Property | o-Xylene | m-Xylene (B151644) | p-Xylene (B151628) | Source |

|---|---|---|---|---|

| Water Solubility (mg/L at 20-25°C) | 171 - 175 | 160 - 161 | 181 - 198 | ustc.edu.cnrsc.org |

| Vapor Pressure (kPa at 25°C) | 0.88 - 0.906 | 1.11 - 1.13 | 1.17 - 1.19 | ustc.edu.cnrsc.org |

| Log K_ow (Octanol-Water Partition Coefficient) | 2.77 - 3.12 | 3.20 | 3.15 | ustc.edu.cnrsc.org |

Xylene isomers are susceptible to degradation through several environmental pathways.

Atmospheric Degradation: In the atmosphere, the dominant degradation process is photo-oxidation initiated by reactions with hydroxyl (•OH) radicals. rsc.org More recent studies have also investigated photodegradation under various light sources, finding that UV and vacuum ultraviolet (VUV) irradiation can effectively remove xylenes through photo-isomerization, photodecomposition, and photo-oxidation, producing intermediates such as other aromatics, alkanes, and carbonyls. capes.gov.br

Aquatic and Soil Degradation: In water and soil, biodegradation is a key degradation pathway. scispace.comrsc.org Xylenes are readily biodegradable under aerobic conditions, with reported half-lives in groundwater ranging from 24 to over 161 days. ustc.edu.cn Under anaerobic conditions, however, biotransformation is much slower or may not occur at all. ustc.edu.cn Studies on contaminated aquifer material have shown that o-xylene can be degraded anaerobically, though often more slowly than other isomers like toluene (B28343) and m-xylene. ou.edu Certain strains of bacteria, such as Pseudomonas, have been studied for their ability to metabolize xylene isomers, although p-xylene is sometimes considered more recalcitrant. lsbu.ac.uk Hydrolysis is not considered a significant degradation pathway for xylenes. rsc.org

Atmospheric and Aquatic Partitioning Behavior

Implementation of Green Chemistry in Synthetic Methodologies

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which seeks to minimize waste, reduce energy consumption, and eliminate hazardous substances. researchgate.netvaia.com A plausible and efficient pathway to synthesize this compound involves the alkylation of o-xylene to form 4-isopropyl-o-xylene, followed by catalytic dehydrogenation. Each step can be optimized according to green chemistry principles.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.netresearchgate.net Research has demonstrated that the alkylation of xylenes with isopropyl alcohol can be effectively conducted without any solvent. acs.org This approach not only prevents pollution associated with solvent loss and disposal but also simplifies product purification. Such solvent-free reactions are a cornerstone of greener pharmaceutical and chemical development. researchgate.net For the subsequent dehydrogenation step, gas-phase reactions over a solid catalyst are common, which inherently minimize or eliminate the need for a liquid solvent. ou.eduresearchgate.net

Catalysis is a pillar of green chemistry, enabling reactions with higher efficiency and lower energy input. researchgate.netmcmaster.ca For the synthesis of 4-isopropyl-o-xylene, traditional liquid acid catalysts can be replaced with solid, reusable alternatives. Studies have shown high efficiency using acidic clay-supported catalysts, such as cesium-substituted dodecatungstophosphoric acid (Cs2.5H0.5PW12O40) on K-10 clay. acs.org This heterogeneous catalyst allows for high conversion and selectivity under milder conditions than zeolite-based processes and can be easily recovered and reused, minimizing waste. acs.orgresearchgate.net

For the subsequent dehydrogenation to this compound, heterogeneous catalysts are favored. Platinum-based catalysts (e.g., Pt-Sn on alumina) are effective for the dehydrogenation of alkylbenzenes, offering high selectivity and stability. ou.edu Novel approaches, such as using photocatalytic systems with sulfated metal oxides, represent a frontier in developing green routes for styrene-type compounds from their alkylbenzene precursors. researchgate.net

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. researchgate.netresearchgate.net Reactions with high atom economy, like additions and rearrangements, are preferred over those that generate significant waste, such as substitutions and eliminations. osti.gov

The synthesis of this compound via the dehydrogenation of 4-isopropyl-o-xylene is an excellent example of a high atom economy process.

Dehydrogenation Route: C₁₁H₁₆ (4-isopropyl-o-xylene) → C₁₁H₁₄ (this compound) + H₂

This is an elimination reaction where the only byproduct is hydrogen gas (H₂). The atom economy is approximately 98.6%, which is highly efficient.

This contrasts sharply with alternative, classical methods like the Wittig reaction, which might be considered for creating the double bond. A hypothetical Wittig synthesis would have a significantly lower atom economy due to the stoichiometric formation of triphenylphosphine (B44618) oxide as a byproduct. libretexts.orgacs.orgresearchgate.net

Table 2: Atom Economy Comparison of Potential Synthesis Routes This interactive table compares the green chemistry metric of atom economy for two potential final steps in the synthesis of this compound.

| Synthetic Route | Reaction Type | Key Byproduct | Atom Economy | Green Credibility | Source |

|---|---|---|---|---|---|

| Dehydrogenation of 4-isopropyl-o-xylene | Elimination | Hydrogen (H₂) | ~98.6% | High | researchgate.netosti.gov |

| Wittig Reaction (Hypothetical) | Olefination | Triphenylphosphine oxide | < 35% | Low | acs.orgresearchgate.net |

By prioritizing reaction pathways with high atom economy, chemists can design more sustainable and less wasteful synthetic processes, a central goal of green chemistry. researchgate.netresearchgate.net

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-isopropyl-o-xylene (o-cymene) |

| o-Xylene (ortho-xylene) |

| m-Xylene (meta-xylene) |

| p-Xylene (para-xylene) |

| Toluene |

| Benzene (B151609) |

| Acetyl chloride |

| Aluminum chloride |

| Triphenylphosphine oxide |

| Isopropyl alcohol |

| Propene |

| Cesium-substituted dodecatungstophosphoric acid |

| Hydrogen |

| Carbonyls |

| Alkanes |

| Aromatics |

| Hydroxyl radical |

| Ethylbenzene (B125841) |

| Styrene (B11656) |

| Platinum |

| Tin |

| Alumina (B75360) |

| Chromia |

| K-10 clay |

Renewable Feedstocks in Aromatic Synthesis

The paradigm of chemical manufacturing is undergoing a significant transformation, driven by the dual pressures of diminishing fossil fuel reserves and mounting environmental concerns. magtech.com.cnrsc.org This has catalyzed a pivot towards sustainable and renewable feedstocks for the production of valuable aromatic compounds, which are traditionally derived from petroleum. rsc.orgrsc.org Green chemistry principles are at the forefront of this shift, encouraging the use of biomass—such as lignocellulose, agricultural residues, and terpenes—as a viable alternative raw material. rsc.orgacs.org Research in this area focuses on developing efficient catalytic pathways to convert these bio-based resources into platform chemicals and, subsequently, into aromatic products like xylenes and their derivatives. magtech.com.cnrsc.org

Detailed Research Findings

The conversion of biomass into aromatics typically involves the initial breakdown of complex biopolymers (cellulose, hemicellulose, lignin) into smaller, more functionalized platform molecules. rsc.orgacs.org These intermediates, such as furans and terpenes, are then catalytically upgraded to the desired aromatic structures. magtech.com.cnsemanticscholar.org

From Biomass-Derived Furans:

Lignocellulosic biomass is a rich source of carbohydrates that can be converted into furanic compounds. magtech.com.cn For instance, furfural, which has been produced commercially from biomass for over a century, serves as a key platform molecule. udel.edu Through catalytic processes, furans can be transformed into valuable aromatics. A prominent strategy is the Diels-Alder cycloaddition reaction, where a furan (B31954) compound (acting as a diene) reacts with an enophile, like ethylene, followed by a dehydration step to form the aromatic ring. magtech.com.cn This pathway is particularly relevant for producing substituted benzenes, including xylenes.

| Feedstock 1 (Diene Source) | Feedstock 2 (Dienophile) | Catalyst System | Key Reaction Steps | Aromatic Product | Overall Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dimethylfuran (from fructose) | Ethylene | Zeolite catalysts | Diels-Alder Cycloaddition, Dehydration | p-Xylene | Not Specified | magtech.com.cn |

| Pinacol (to form 2,3-dimethylbutadiene) | Acrolein | 1. Phosphotungstic Acid (HPW) in [emim]Cl 2. Pd/C | Dehydration, Diels-Alder, Decarbonylation/Aromatization | o-Xylene | 79% |

From Terpenes:

Terpenes, naturally abundant hydrocarbons found in sources like coniferous trees and citrus fruit peels, represent another crucial renewable feedstock for aromatic synthesis. semanticscholar.orgmdpi.com Monoterpenes such as α-pinene and limonene (B3431351) (C10H16) are structurally ideal precursors for C10 aromatic compounds like p-cymene (B1678584) (p-isopropyltoluene), an isomer of this compound. mdpi.comrsc.org The conversion process, known as dehydroisomerization, typically involves two main steps: an acid-catalyzed isomerization of the terpene to form intermediates like p-menthadienes, followed by a dehydrogenation step to create the final aromatic product. mdpi.comliverpool.ac.uk

Extensive research has focused on developing efficient and stable catalysts for this transformation. Noble-metal-free catalysts, such as zinc oxide supported on silica (B1680970) (ZnO/SiO2), have proven highly effective for the gas-phase dehydroisomerization of both α-pinene and limonene. mdpi.com Studies show that limonene can be converted to p-cymene with nearly 100% yield at 325 °C using this catalyst. mdpi.com Other catalytic systems, including various supported metals (Pd, Pt, Ni) and zeolites (HZSM-5), have also been thoroughly investigated. semanticscholar.orgmdpi.com The reaction mechanism over a Pd/HZSM-5 catalyst, for example, begins with the isomerization of limonene, which is the rate-determining step, followed by sequential dehydrogenation to form p-cymene. rsc.orgrsc.org

| Terpene Feedstock | Catalyst | Reaction Temperature | Conversion | p-Cymene Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Limonene | 30%ZnO/SiO2 | 325 °C | 100% | 100% Yield | mdpi.com |

| α-Pinene | 10%ZnO/SiO2 | 370 °C | 100% | 90% Yield | mdpi.com |

| Limonene | Pd/Al2O3 (in supercritical 2-propanol) | Not Specified | 100% | 80% Yield | semanticscholar.org |

| Limonene | CaO | Not Specified | 98% | ~100% Selectivity | semanticscholar.org |

| Limonene | 10%CdO/SiO2 | 250 °C | 100% | 100% Yield | liverpool.ac.uk |

| α-Pinene | 10%CdO/SiO2 | 375 °C | 100% | 91% Yield | liverpool.ac.uk |

Structure Reactivity Relationships in 4 Isopropenyl O Xylene Chemistry

Steric and Electronic Effects of the Isopropenyl Group on Aromatic Reactivity

The reactivity of the aromatic ring in 4-isopropenyl-o-xylene is significantly influenced by the electronic and steric properties of its three substituents: two methyl groups and one isopropenyl group. All three are classified as activating groups, meaning they increase the ring's reactivity towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). rsc.orgpnas.org They achieve this by donating electron density to the aromatic system, making it more nucleophilic and better able to attack incoming electrophiles. rsc.org

Electronic Effects:

The electron-donating character of these substituents arises from two primary mechanisms:

Inductive Effect (+I): Alkyl groups, like the methyl and the propyl backbone of the isopropenyl group, are traditionally considered to be electron-donating through the sigma (σ) bonds due to the sp³ hybridized carbon being less electronegative than the sp² carbons of the aromatic ring. rsc.org This effect polarizes the bond, pushing electron density towards the ring and increasing its nucleophilicity. nih.gov

Resonance Effect (+M or +R): This is a more powerful effect involving the delocalization of electrons through the pi (π) system.

The isopropenyl group , with its carbon-carbon double bond conjugated to the aromatic ring, is a strong resonance donor. The π-electrons from the double bond can delocalize into the ring, significantly increasing electron density, particularly at the ortho and para positions relative to the group. scientific.net

The methyl groups participate in a specific type of resonance known as hyperconjugation. This involves the overlap of the C-H σ-bonds of the methyl group with the aromatic π-system, which also donates electron density to the ring. pnas.org

Collectively, these electronic effects make the aromatic ring of this compound highly activated towards electrophiles. The donation of electron density stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during electrophilic attack, thereby lowering the activation energy of the reaction. rsc.org

Steric Effects:

Steric hindrance refers to the physical obstruction caused by the size of the substituent groups, which can impede the approach of a reagent to a particular reaction site. scientific.net In this compound, both the isopropenyl group and the two methyl groups at adjacent positions (the ortho configuration) create considerable steric bulk. This bulkiness can influence reaction selectivity by making certain positions on the ring less accessible to an incoming electrophile, even if those positions are electronically favored. rsc.org For instance, attack at a position crowded by an adjacent bulky group is generally disfavored. luguniv.edu.ua

Table 1: Summary of Substituent Effects in this compound

| Substituent | Electronic Effect Type | Nature of Effect | Impact on Aromatic Ring |

|---|---|---|---|

| Isopropenyl | Resonance (+M) | Strong Electron-Donating | Strong activation, directs ortho, para |

| Inductive (+I) | Weak Electron-Donating | Weak activation | |

| Methyl (x2) | Hyperconjugation | Moderate Electron-Donating | Moderate activation, directs ortho, para |

| Inductive (+I) | Weak Electron-Donating | Weak activation |

Positional Isomerism and its Impact on Reaction Selectivity

Positional isomerism plays a critical role in determining the outcome of reactions involving substituted benzenes. In the case of this compound, the specific placement of the three activating groups creates a unique pattern of reactivity and directs incoming electrophiles to specific positions.

When a benzene ring has multiple substituents, their individual directing effects can either reinforce each other (cooperative) or oppose each other (antagonistic). rsc.org In this compound, all three substituents are ortho, para-directors. Their effects are largely reinforcing, leading to a high degree of selectivity.

Let's analyze the directing effects on the available positions (C3, C5, C6) of the this compound ring:

Position C3: This position is ortho to the methyl group at C2 and meta to both the methyl group at C1 and the isopropenyl group at C4. The C2-methyl group strongly activates this position.

Position C5: This position is ortho to the isopropenyl group at C4 and meta to the methyl groups at C1 and C2. The powerful resonance-donating isopropenyl group strongly activates this position.

Position C6: This position is ortho to the methyl group at C1, para to the methyl group at C2, and meta to the isopropenyl group at C4. Both methyl groups activate this position (ortho and para relationships are activating).

However, steric hindrance significantly modifies this electronic picture. pnas.org

Attack at C3 is sterically hindered by the adjacent methyl group at C2.

Attack at C5 is sterically hindered by the large isopropenyl group at C4.

Attack at C6 is the least sterically hindered of the activated positions.

Therefore, despite multiple activated sites, electrophilic attack is most likely to occur at the C6 position, which is strongly activated electronically and is the most sterically accessible. When multiple groups are present, the most powerfully activating group generally controls the substitution pattern, but steric effects can override this, especially when comparing similarly activated sites. luguniv.edu.ua

Table 2: Analysis of Directing Effects for Electrophilic Substitution on this compound

| Position | Relation to C1-Methyl (o,p-director) | Relation to C2-Methyl (o,p-director) | Relation to C4-Isopropenyl (o,p-director) | Combined Electronic Effect | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|---|---|

| C3 | meta | ortho | meta | Activated | High (next to C2-Me) | Low |

| C5 | meta | meta | ortho | Strongly Activated | High (next to C4-iPr) | Moderate |

| C6 | ortho | para | meta | Strongly Activated | Low | High |

The impact of positional isomerism is also evident when comparing the reactivity of the three xylene isomers (ortho, meta, and para). While all are more reactive than benzene due to the two activating methyl groups, their reaction rates and product distributions differ due to steric and electronic factors. pnas.org For example, in many electrophilic substitutions, m-xylene (B151644) is the most reactive because it has a position that is ortho to one methyl group and para to the other, a highly activated and sterically accessible site. o-Xylene (B151617) is often less reactive due to steric hindrance between the adjacent methyl groups and the incoming electrophile. pnas.org

Catalyst-Substrate Interactions in Catalytic Transformations

Catalysts are fundamental to many transformations of this compound and related compounds. The interaction between the catalyst and the substrate is a key determinant of both reaction rate and selectivity. This interaction can be driven by electronic affinities, steric constraints, or a combination of both.

Shape-Selective Catalysis in Isomerization: In industrial processes like xylene isomerization, solid-acid catalysts such as zeolites (e.g., ZSM-5) are widely used. bcrec.id These materials have a crystalline structure with pores of a specific size and shape. This is a prime example of catalyst-substrate interaction based on sterics. The catalyst's pore network allows certain isomers to diffuse more readily or form more stable transition states within the pores. binghamton.edu For instance, ZSM-5 has intersecting channels that are dimensionally selective. In xylene isomerization, the goal is often to produce p-xylene (B151628). The pore structure of ZSM-5 favors the formation and diffusion of the linear p-xylene isomer over the bulkier o- and m-isomers. nih.govbohrium.com The catalyst's active sites (Brønsted or Lewis acid sites) are located within these pores, ensuring that the reaction itself is subject to these shape-selective constraints. nih.gov

Lewis Acid Catalysis in Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for forming C-C bonds with aromatic rings. These reactions require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The primary catalyst-substrate interaction occurs not with the aromatic ring itself, but with the alkyl or acyl halide. The Lewis acid coordinates to a lone pair on the halogen atom of the halide, making it a much better leaving group and generating a highly reactive carbocation or a polarized complex that acts as the electrophile. byjus.compressbooks.pub The nucleophilic aromatic ring (this compound) then attacks this activated electrophile. The catalyst's role is to generate a potent electrophile, and the reaction fails on highly deactivated aromatic rings that are not nucleophilic enough to attack it. libretexts.org

Catalytic Hydrogenation: The hydrogenation of the aromatic ring or the isopropenyl double bond involves heterogeneous catalysts like palladium, platinum, or rhodium on a solid support (e.g., carbon, Al₂O₃). acs.org The key interaction is the adsorption of the substrate onto the surface of the metal catalyst. rsc.org The stereochemistry and selectivity of the reaction depend on how the molecule orients itself on the catalyst surface. Generally, the substrate adsorbs on its least sterically hindered face, and hydrogen atoms are delivered from the catalyst surface to that same face. rsc.org For substituted aromatics, the electronic properties and steric bulk of the substituents can influence the strength and geometry of this adsorption, affecting which ring or double bond is preferentially hydrogenated. rsc.org In some advanced systems, the catalyst support itself plays an active role; for example, in Pd/CeO₂ catalysts, interactions between phenolic substrates and the ceria support have been shown to be crucial for mediating the hydrogenation process. iastate.edu

Table 3: Overview of Catalyst-Substrate Interactions in Key Transformations

| Transformation | Catalyst Type | Primary Catalyst-Substrate Interaction | Basis of Selectivity |

|---|---|---|---|

| Isomerization | Zeolite (e.g., HZSM-5) | Confinement of substrate/transition state within catalyst pores. | Steric: Shape selectivity based on pore dimensions favoring specific isomers (e.g., p-xylene). binghamton.edu |

| Friedel-Crafts Alkylation/Acylation | Lewis Acid (e.g., AlCl₃) | Coordination of catalyst to alkyl/acyl halide to generate an electrophile. | Electronic: Reaction depends on the nucleophilicity of the aromatic substrate. byjus.com |

| Hydrogenation | Heterogeneous Metal (e.g., Pd/C) | Adsorption of the substrate's π-system onto the metal surface. | Steric/Electronic: Governed by the molecule's orientation on the catalyst surface. rsc.org |

Emerging Research Trends and Future Outlook for Isopropenyl O Xylene Derivatives

The scientific community is increasingly recognizing the potential of 4-isopropenyl-o-xylene and its derivatives, leading to a surge in research focused on novel synthetic strategies, sophisticated analytical methods, and innovative material applications. These advancements are paving the way for the utilization of this versatile chemical building block in a wide array of technological fields.

Q & A

Q. 1.1. What are the optimal catalytic conditions for synthesizing 4-isopropenyl-o-xylene via alkylation of o-xylene with propylene?

To design this reaction, focus on variables such as catalyst type (e.g., Lewis acids like AlCl₃ or Brønsted acids), temperature (80–120°C), and solvent polarity. Monitor the formation of byproducts like 3,5-diisopropyl-o-xylene, which may arise from isomerization or over-alkylation. Kinetic studies using gas chromatography (GC) can track reactant consumption and product distribution . Include controls to assess catalyst efficiency and stability over multiple cycles.

Q. 1.2. How can spectroscopic methods (NMR, IR) distinguish this compound from its structural isomers?

Use <sup>1</sup>H NMR to identify the isopropenyl group (δ 4.8–5.2 ppm for vinyl protons and δ 1.7–1.9 ppm for methyl groups). Compare aromatic proton splitting patterns against reference data for o-xylene derivatives. IR spectroscopy can confirm the absence of hydroxyl groups (ruling out phenolic byproducts) and detect C=C stretching vibrations (~1640 cm⁻¹) .

Q. 1.3. What are the key physicochemical properties (e.g., boiling point, solubility) of this compound, and how are they determined experimentally?